molecular formula C38H50O6 B1236766 Xanthochymol

Xanthochymol

Cat. No.: B1236766
M. Wt: 602.8 g/mol
InChI Key: TZZQZCIACNYHBG-NDVZVQCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Xanthochymol is a complex organic molecule with a unique structure. It features multiple functional groups, including hydroxyl, methylene, and trione groups, making it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical research.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and materials. Its unique structure and reactivity make it valuable in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclo[3.3.1]nonane structure. This is followed by the introduction of the isopropenyl, methyl, and methylene groups through a series of reactions, including alkylation, hydroxylation, and oxidation. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The trione groups can be reduced to form diols or alcohols.

    Substitution: The methylene groups can undergo nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the trione groups can produce diols or alcohols.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and trione groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The isopropenyl and methyl groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[3.3.1]nonane derivatives with different functional groups, such as:

  • Xanthochymol
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical reactivity. The combination of hydroxyl, methylene, and trione groups provides a versatile platform for various chemical transformations, making it distinct from other similar compounds.

Properties

Molecular Formula

C38H50O6

Molecular Weight

602.8 g/mol

IUPAC Name

(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h12,14,16-17,19,27-28,39-41H,1,7,11,13,15,18,20-21H2,2-6,8-10H3/b32-31-/t27-,28+,37+,38-/m1/s1

InChI Key

TZZQZCIACNYHBG-NDVZVQCQSA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)C[C@@H](CCC(=C)C)C(=C)C)C

SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CCC(=C)C)C(=C)C)C

Synonyms

xanthochymol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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